8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms and methoxy groups attached to its aromatic rings, which can significantly influence its chemical properties and biological activities. Pyrazoloquinolines are known for their diverse pharmacological activities, making them of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-18-9-2-14(3-10-18)22-20-13-26-21-11-6-16(25)12-19(21)23(20)28(27-22)17-7-4-15(24)5-8-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNCJHEGOOMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-fluoroacetophenone, which undergoes a condensation reaction with hydrazine hydrate to form 4-fluorophenylhydrazine.
Cyclization: The 4-fluorophenylhydrazine is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the pyrazole ring.
Quinoline Formation: The resulting pyrazole derivative undergoes cyclization with a suitable quinoline precursor under basic conditions to form the pyrazoloquinoline core structure.
Fluorination: Introduction of the fluorine atom at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrazole ring or the quinoline core, potentially leading to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrazoloquinolines.
Substitution: Formation of substituted pyrazoloquinolines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into the mechanisms of action of related compounds and help in the design of new drugs.
Medicine
Medicinally, pyrazoloquinolines are investigated for their potential therapeutic effects. This compound may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atom at the 8-position.
8-chloro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Contains a chlorine atom instead of fluorine at the 8-position.
8-fluoro-1-(4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Substitutes the fluorophenyl group with a methylphenyl group.
Uniqueness
The presence of fluorine atoms at both the 8-position and the 4-position of the phenyl ring in 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline enhances its chemical stability and biological activity. This dual fluorination can lead to unique interactions with biological targets, potentially resulting in improved pharmacological properties compared to its analogs.
Biological Activity
8-Fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for assessing anti-inflammatory activity. The results showed that compounds structurally related to this compound significantly inhibited NO production, implicating their potential as anti-inflammatory agents.
Key Findings:
- Inhibition of iNOS and COX-2: The mechanism behind the anti-inflammatory effects involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, crucial mediators in inflammatory pathways .
- Structure-Activity Relationship (SAR): Variations in substituents on the phenyl rings significantly affect biological activity. For example, para-substituted compounds generally exhibited stronger inhibitory effects compared to ortho or meta substitutions .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Case Study:
A specific study focused on the cytotoxic effects of a related pyrazolo[4,3-c]quinoline derivative on breast cancer cells. The compound showed a dose-dependent reduction in cell viability with an IC50 value indicative of potent cytotoxicity .
Table 1: Cytotoxicity Data of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Fluoro-PQ | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| 8-Fluoro-PQ | A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
| 8-Fluoro-PQ | HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The methodology typically includes:
- Formation of Pyrazole Ring: Reaction between appropriate substituted phenyl hydrazines and ketones.
- Cyclization: Following the formation of the pyrazole ring, further cyclization occurs to yield the quinoline structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
